Evogliptin-d9 is a stable isotope-labeled derivative of Evogliptin, which is classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This compound is primarily used in the management of type 2 diabetes mellitus by enhancing the levels of incretin hormones, which play a crucial role in glucose metabolism. Evogliptin was first introduced in October 2015 and has been noted for its high selectivity and low risk of hypoglycemia compared to other DPP-4 inhibitors . The DPP-4 inhibitors work by inhibiting the enzyme that degrades incretin hormones, thereby increasing insulin secretion and decreasing glucagon levels, leading to lower blood glucose levels.
Evogliptin-d9 is synthesized from Evogliptin, which has the molecular formula and a molecular weight of approximately 401.4 g/mol. The compound falls under the category of antidiabetic agents, specifically within the DPP-4 inhibitor class, which has been widely adopted for treating type 2 diabetes since 2006 .
The synthesis of Evogliptin-d9 involves several chemical transformations starting from appropriate precursors. The methods typically employed include:
Evogliptin-d9 retains the core structure of Evogliptin but incorporates deuterium atoms at specific positions, enhancing its stability and allowing it to be used as a tracer in pharmacokinetic studies. The molecular structure can be represented as follows:
This structural data indicates the compound's potential interactions within biological systems, particularly in terms of solubility and permeability.
Evogliptin-d9 undergoes similar metabolic pathways as its parent compound. Key reactions include:
The reaction pathways are critical for understanding how Evogliptin-d9 behaves in vivo and its efficacy in therapeutic applications.
Evogliptin-d9 functions through the inhibition of the Dipeptidyl Peptidase-4 enzyme, leading to increased concentrations of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). This mechanism involves:
Evogliptin-d9 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | Approximately 404.2 g/mol |
Molecular Formula | |
XLogP3 | 1 |
Topological Polar Surface Area | 84.7 Ų |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 7 |
These properties are essential for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, excretion, and toxicity.
Evogliptin-d9 is primarily utilized in pharmacokinetic studies to trace drug metabolism and efficacy without interfering with biological systems due to its isotopic labeling. Its applications include:
Evogliptin-d9 ((3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one-d9) incorporates nine deuterium atoms (d9) at metabolically stable sites to minimize isotopic dilution in vivo. The synthesis leverages hydrogen-deuterium exchange (HIE) and precursor-based deuteration as primary strategies. The HIE approach employs Lewis acid/base-catalyzed reactions using B(C6F5)3 (tris(pentafluorophenyl)borane) and acetone-d6 (CD3COCD3) as the deuterium source. This method achieves >95% deuterium incorporation at β-amino C–H bonds within the piperazin-2-one core and the trifluorophenylbutanoyl side chain under optimized conditions [7]. Alternatively, precursor-based deuteration involves synthesizing deuterated intermediates like (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid-d4 prior to coupling with the piperazinone moiety, enabling site-specific labeling [1] [10].
Table 1: Deuterium Sources and Catalysts for Evogliptin-d9 Synthesis
Method | Deuterium Source | Catalyst | Key Sites Labeled | Max D-Incorporation |
---|---|---|---|---|
HIE | Acetone-d6 | B(C6F5)3 | β-amino C–H bonds | >98% |
Precursor Route | D2O | Pd/C (heterogeneous) | Aliphatic C–H bonds | 99% |
Multi-step | LiAlD4 | N/A | Carbonyl reduction sites | >99% |
Key challenges include minimizing isotopic scrambling during iminium ion formation and ensuring regioselectivity in molecules with multiple reactive sites. The B(C6F5)3-catalyzed system exploits the cooperative action of Lewis acidity (for hydride abstraction) and Brønsted basicity (for enamine generation), enabling selective deuteration without affecting sensitive functional groups (e.g., cyano, amide, or ketone moieties) [7] [10].
The piperazin-2-one core of Evogliptin contains three chiral centers, necessitating stereocontrolled deuteration to preserve pharmacological activity. Deuterium incorporation at the C3, C5, and N4 positions is optimized through:
Table 2: Reaction Parameters for Core Deuteration Optimization
Parameter | Condition 1 | Condition 2 | Condition 3 | D-Incorporation |
---|---|---|---|---|
Temperature | 100°C | 125°C | 150°C | 7% → 35% → 92% |
Catalyst Loading | 5 mol% | 10 mol% | 5 mol% × 2 steps | 35% → 92% → >98% |
Solvent | THF | CH3CN | Toluene | 45% → 68% → 92% |
A critical issue is rotational isomerism in the piperazin-2-one ring, which influences deuterium accessibility. Nuclear Overhauser Effect (NOE) NMR studies reveal that the exo-conformation predominates (>90%), allowing selective deuteration at equatorial C–H bonds [1]. Side reactions like intramolecular cyclization to diketopiperazines are suppressed by the bicyclic amino moiety’s rigidity [1].
Purification of Evogliptin-d9 requires specialized techniques due to near-identical physicochemical properties of deuterated/non-deuterated species:
Characterization employs multimodal analytical approaches:
Challenges include H/D back-exchange during sample preparation, mitigated by using deuterated solvents (e.g., CD3OD) and acidic conditions (pH < 2). Additionally, isotopic chirality must be verified via circular dichroism to confirm retained stereochemistry [1] [10].
Table 3: Characterization Data for Evogliptin-d9
Technique | Key Signature | Purpose |
---|---|---|
HRMS (ESI+) | m/z 470.2287 [M+H]+ (Δ +9.0268) | Molecular mass confirmation |
^1H-NMR (500 MHz) | Loss of signals at δ 2.8–3.1 ppm | Deuterium incorporation verification |
^2H-NMR | Signals at δ 2.5–3.0 ppm | Site-specific deuterium mapping |
IR | C–D stretches: 2120 cm⁻¹, 2185 cm⁻¹ | Functional group analysis |
CAS No.: 463-57-0
CAS No.: 143488-44-2
CAS No.: 326616-08-4
CAS No.: 548-74-3
CAS No.: 63732-19-4
CAS No.: